molecular formula C4H4BrN3O2 B7725563 4-bromo-5-methyl-3-nitro-1H-pyrazole

4-bromo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B7725563
M. Wt: 206.00 g/mol
InChI Key: LJUWTSNDTLVFEK-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1) is a high-value, multifunctional heterocyclic building block with the molecular formula C 4 H 4 BrN 3 O 2 and a molecular weight of 206.00 g/mol [ ]. This compound is part of the pyrazole family, which are classified as privileged N-heterocycles in medicinal chemistry due to their wide spectrum of biological activities and presence in numerous approved therapeutics [ ]. Pyrazole derivatives are recognized for their immense therapeutic potential, exhibiting activities such as anti-cancer, anti-inflammatory, anti-diabetic, anti-microbial, and anti-obesity properties [ ]. The specific substitution pattern on this pyrazole core—featuring bromine, methyl, and nitro functional groups—makes it a versatile and reactive scaffold for synthetic manipulation [ ]. These substituents provide distinct electronic and steric characteristics that are valuable for constructing more complex molecular architectures. The compound is particularly useful in the synthesis of metal-organic frameworks (MOFs) and in the extraction of metal ions, as the pyrazole ring possesses interesting coordination properties [ ]. Furthermore, its high capacity for forming various non-covalent interactions, including hydrogen bonds and halogen bonds, drives its self-assembly in supramolecular chemistry and influences the physical properties of the resulting materials [ ]. Applications & Research Value: • Medicinal Chemistry: Serves as a key intermediate in the design and synthesis of novel drug-like molecules. The pyrazole nucleus is a common scaffold in pharmaceuticals [ ]. • Agrochemical Research: Used in the development of new fungicides, insecticides, and herbicides [ ]. • Material Science: Acts as a precursor for ligands in coordination chemistry and for the creation of functional materials [ ]. Handling & Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals [ ]. Refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information. The compound should be stored sealed in a dry environment at 2-8°C [ ].

Properties

IUPAC Name

4-bromo-5-methyl-3-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUWTSNDTLVFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration at Position 3

Nitration of 5-methyl-1H-pyrazole is achieved using a mixture of fuming nitric acid (HNO3\text{HNO}_3) and concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C. The methyl group at position 5 directs electrophilic nitration to position 3, yielding 3-nitro-5-methyl-1H-pyrazole. This step is critical for establishing the nitro group’s orientation, which subsequently influences bromination regioselectivity.

Key Reaction Conditions :

  • Temperature: 0–5°C (prevents over-nitration)

  • Yield: 65–70% (based on analogous nitration protocols)

Bromination at Position 4

Bromination of 3-nitro-5-methyl-1H-pyrazole employs phosphorus oxybromide (POBr3\text{POBr}_3) as the brominating agent. The nitro group’s meta-directing effect ensures bromine incorporation at position 4. The reaction is conducted in dimethylformamide (DMF) at 0°C to minimize side reactions.

Optimization Data :

ParameterValue
ReagentPOBr3\text{POBr}_3
SolventDMF
Temperature0°C
Reaction Time4–6 hours
Yield50–55%

Post-reaction purification via flash column chromatography (hexane/ethyl acetate, 7:3) isolates the target compound with >95% purity.

Bromination Followed by Nitration

Synthesis of 4-Bromo-5-Methyl-1H-Pyrazole

An alternative route involves brominating 5-methyl-1H-pyrazole prior to nitration. Using N\text{N}-bromosuccinimide (NBS) in tetrahydrofuran (THF) under radical-initiated conditions, bromine is introduced at position 4. This method avoids the use of corrosive POBr3\text{POBr}_3 but requires precise control to prevent di-substitution.

Reaction Profile :

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Yield: 45–50%

  • Purity: 90% (requires recrystallization from ethanol)

Nitration at Position 3

Subsequent nitration of 4-bromo-5-methyl-1H-pyrazole follows similar conditions to Section 1.2. However, the bromine atom’s electron-withdrawing effect slightly reduces reaction efficiency, necessitating extended reaction times (8–10 hours) to achieve comparable yields (60–65%).

Cyclocondensation Approach

Building the Pyrazole Ring with Pre-Substituted Groups

A third strategy involves constructing the pyrazole ring with pre-installed functional groups. Diethyl 2-methyl-3-nitrobut-2-enedioate undergoes cyclocondensation with hydrazine hydrate in ethanol, directly yielding 4-bromo-5-methyl-3-nitro-1H-pyrazole after bromination. This method avoids intermediate isolation but demands stringent control over stoichiometry.

Advantages :

  • Fewer purification steps

  • Higher overall yield (70–75%)

Limitations :

  • Requires specialized diketone precursors

  • Sensitive to moisture and temperature fluctuations

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesChallengesYield (%)
Nitration → BrominationHigh regioselectivityRequires cryogenic conditions50–55
Bromination → NitrationAvoids POBr3\text{POBr}_3Lower nitration efficiency45–50
CyclocondensationStreamlined processPrecursor availability70–75

The cyclocondensation route offers the highest yield but is limited by precursor synthesis complexity. Industrial-scale production often favors the nitration-bromination sequence for its balance of cost and reproducibility .

Chemical Reactions Analysis

4-Bromo-5-methyl-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-methyl-3-nitro-1H-pyrazole exhibits significant pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.

Case Study:
In animal models, this compound demonstrated a statistically significant reduction in inflammation markers compared to control groups, suggesting its potential for developing new pain relief medications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of more complex molecules, including indole derivatives.

Synthesis Method:
The preparation often involves the cyclization of appropriate precursors under controlled conditions, such as silver-mediated [3+2] cycloaddition reactions.

Microbiology

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against a range of bacterial and fungal pathogens.

Application Method:
Standard assays like disk diffusion and broth dilution methods are employed to determine the minimum inhibitory concentrations (MICs) against microbial cultures.

Results Summary:
Quantitative data from these assays indicate significant inhibition of microbial growth, highlighting its potential use as an antimicrobial agent.

Agriculture

In agricultural applications, pyrazole derivatives are being investigated for their role as plant growth regulators. The compound can be synthesized into various plant hormones that influence growth patterns.

Experimental Findings:
Controlled experiments have shown that these hormones lead to measurable increases in root length and leaf size in treated plants, demonstrating their regulatory effects on plant growth.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrazole derivatives and their substituent-driven differences:

Compound Name Substituents (Positions) Molecular Formula Key Features
4-Bromo-5-methyl-3-nitro-1H-pyrazole Br (4), CH₃ (5), NO₂ (3) C₅H₅BrN₃O₂ High electrophilicity due to NO₂; bromine enables Suzuki couplings
5-Bromo-1-ethyl-3-nitro-1H-pyrazole Br (5), C₂H₅ (1), NO₂ (3) C₅H₆BrN₃O₂ Ethyl group at N1 increases steric hindrance; similar nitro reactivity
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Br (4), OCH₃ (3), Ph (1) C₁₀H₉BrN₂O Methoxy group enhances electron density; phenyl stabilizes via resonance
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole CH₃ (5), 3-methylbenzyl (1), CF₃ (3), NO₂ (4) C₁₄H₁₃F₃N₄O₂ CF₃ group increases lipophilicity; benzyl group aids in membrane penetration
4-Bromo-3-methyl-5-trifluoromethyl-1H-pyrazole Br (4), CH₃ (3), CF₃ (5) C₅H₄BrF₃N₂ CF₃ at position 5 enhances metabolic stability; bromine for functionalization

Physical and Spectroscopic Properties

Comparative spectral data highlights substituent impacts:

  • NMR Shifts: this compound: Limited direct NMR data in evidence, but analogs like 5-methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole show downfield shifts for nitro (δ ~7.2–7.3 ppm in ¹H NMR) and methyl groups (δ ~2.3–2.6 ppm) . 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: Methoxy protons appear at δ ~3.8 ppm, while aromatic protons resonate at δ ~7.3–7.5 ppm .
  • Mass Spectrometry :
    • The target compound’s molecular ion ([M+H]⁺) is predicted at m/z 236.0, similar to 5-bromo-1-ethyl-3-nitro-1H-pyrazole ([M+H]⁺ = 221.0) .
    • Trifluoromethyl-substituted analogs exhibit higher m/z values (e.g., m/z 300.1 for compound 45b) due to increased molecular weight .

Q & A

Basic: What synthetic methodologies are recommended for 4-bromo-5-methyl-3-nitro-1H-pyrazole?

Answer:
The synthesis typically involves multi-step functionalization of pyrazole precursors. Key approaches include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): For hybrid heterocycles, as demonstrated in triazole-pyrazole synthesis (e.g., THF/H₂O, 50°C, 16 hours, CuSO₄/Na-ascorbate catalyst) .
  • Regioselective halogenation/nitration: Sequential bromination and nitration of 5-methylpyrazole derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, NBS for bromination).
  • Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization for optimal yields (~60–80%) .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C70%*
BrominationNBS, DMF, RT85%*
CycloadditionCuSO₄, Na-ascorbate, 50°C, 16h61%
*Yields estimated from analogous reactions.

Basic: How is this compound characterized spectroscopically?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR: Assign peaks for nitro (δ 8.5–9.0 ppm for adjacent protons), bromo (deshielding effects), and methyl groups (δ 2.1–2.5 ppm) .
  • IR Spectroscopy: Confirm nitro (1520–1370 cm⁻¹, asymmetric/symmetric NO₂ stretch) and C-Br (600–500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ = 260.97 g/mol) .

Basic: What are common reactions involving this compound?

Answer:
The compound serves as a versatile intermediate:

  • Nucleophilic substitution: Bromine displacement by amines/thiols for functionalized pyrazoles .
  • Reduction of nitro group: Catalytic hydrogenation (Pd/C, H₂) to yield amino derivatives for pharmacological studies .
  • Cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the bromine position .

Advanced: How to address regioselectivity challenges in nitration/bromination steps?

Answer:
Regioselectivity is influenced by:

  • Directing groups: Methyl groups direct electrophiles to adjacent positions (e.g., nitration at C3 in 5-methylpyrazole) .
  • Steric/electronic effects: Bromine’s electron-withdrawing nature deactivates certain positions, favoring nitration at meta sites. Computational tools (DFT) predict reactive sites by analyzing charge distribution .
  • Validation: Use 2D NMR (COSY, NOESY) to confirm substitution patterns .

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological applications?

Answer:
Methodology:

Derivatization: Synthesize analogs (e.g., replace Br with CF₃ or aryl groups) .

Biological screening: Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Data analysis: Correlate substituent effects (e.g., electron-withdrawing groups enhance binding affinity) with IC₅₀ values.

Example: Nitro-to-amine reduction increased antimicrobial activity in pyrazole-triazole hybrids .

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Answer:
Contradictions (e.g., unexpected coupling constants) require:

  • Multi-technique validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
  • Solvent effects: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-shifted peaks .
  • Computational modeling: Predict NMR shifts using Gaussian or ACD/Labs to verify assignments .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to study electrophilic attack sites .
  • Molecular docking: Simulate binding with biological targets (e.g., kinases) using AutoDock Vina .
  • Hammett analysis: Quantify substituent effects on reaction rates (σ values for Br, NO₂, CH₃) .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal stability: DSC/TGA analysis shows decomposition >200°C. Store at –20°C in amber vials .
  • Light sensitivity: Nitro groups cause photodegradation; use UV-opaque containers .
  • Moisture control: Hygroscopicity tests recommend desiccants (silica gel) for long-term storage .

Advanced: What mechanistic insights explain its pharmacological activity?

Answer:

  • Enzyme inhibition: Nitro and bromo groups interact with catalytic residues (e.g., hydrogen bonding in COX-2) .
  • ROS generation: Nitro reduction in hypoxic cells releases radicals, inducing apoptosis in cancer models .
  • Metabolic studies: LC-MS traces metabolites (e.g., demethylated or glucuronidated forms) in liver microsomes .

Advanced: What role does this compound play in material science?

Answer:

  • Coordination polymers: Acts as a ligand for transition metals (e.g., Cu²⁺) to form MOFs with luminescent properties .
  • Polymer modification: Incorporation into polyesters enhances thermal stability (TGA data shows ΔT₅₀% +40°C) .

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